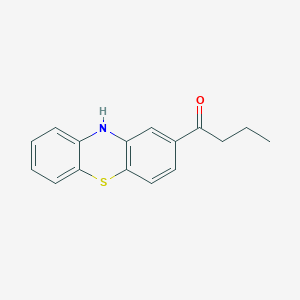

1-(10H-Phenothiazin-2-yl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(10H-phenothiazin-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NOS/c1-2-5-14(18)11-8-9-16-13(10-11)17-12-6-3-4-7-15(12)19-16/h3-4,6-10,17H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWCYIDJOKYQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179901 | |

| Record name | 1-(10H-Phenothiazin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25244-91-1 | |

| Record name | 1-(10H-Phenothiazin-2-yl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25244-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(10H-Phenothiazin-2-yl)butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025244911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(10H-Phenothiazin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(10H-phenothiazin-2-yl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Chemical Transformations

Targeted Derivatization and Analog Generation Strategies for 1-(10H-Phenothiazin-2-yl)butan-1-one

The this compound scaffold offers multiple sites for chemical modification, including the phenothiazine (B1677639) ring system and the butanone side chain. These modifications are crucial for developing analogs with varied physicochemical properties.

The phenothiazine ring system has several positions available for substitution. The nitrogen at position 10 (N10) and the carbon atoms of the aromatic rings are the primary sites for derivatization.

C-H Functionalization: Electrophilic substitution on the aromatic rings (positions C1-C4 and C6-C9) is another key strategy. As mentioned, acylation and sulfonylation tend to occur at the C2 position. lookchem.com Other electrophilic reactions, such as nitration or halogenation, can also be performed, although controlling regioselectivity can be challenging and may require specific directing groups or catalysts.

The butanone side chain at the C2 position provides a versatile handle for a variety of chemical transformations, allowing for extensive structural diversification.

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 1-(10H-Phenothiazin-2-yl)butan-1-ol.

Reductive Amination: The ketone can be converted into a primary, secondary, or tertiary amine via reductive amination. This involves reacting the ketone with ammonia (B1221849) or a primary/secondary amine to form an imine intermediate, which is then reduced in situ.

Carbonyl Condensation Reactions: The α-protons adjacent to the carbonyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation, to form larger, more complex structures.

Formation of Heterocycles: The ketone functionality is a key precursor for the synthesis of various heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can form isoxazoles. researchgate.net These transformations dramatically alter the chemical nature of the original molecule.

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Reductive Amination | NH₃ or RNH₂ or R₂NH, NaBH₃CN | Amine |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Grignard Reaction | R-MgBr | Tertiary Alcohol |

| Pyrazole Synthesis | Hydrazine (H₂NNH₂) | Pyrazole Ring |

| Isoxazole Synthesis | Hydroxylamine (H₂NOH) | Isoxazole Ring |

Exploration of Hybrid Molecule Synthesis Incorporating Complementary Pharmacophores

The concept of molecular hybridization, which involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities, is a burgeoning area of medicinal chemistry. The this compound scaffold is a promising candidate for such synthetic endeavors due to the inherent biological relevance of the phenothiazine core.

While specific examples of hybrid molecules derived directly from this compound are not extensively documented in publicly available literature, the general strategies for creating phenothiazine-based hybrids can be applied. These strategies often involve multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules in a single step. mdpi.comencyclopedia.pubbeilstein-journals.org

For instance, the ketone functionality of this compound could be utilized in a variety of MCRs. One potential approach is the Biginelli reaction, where the ketone could react with an aldehyde and urea (B33335) or a urea derivative to form a dihydropyrimidinone-phenothiazine hybrid. Another possibility is the Hantzsch pyridine (B92270) synthesis, which would involve the reaction of the ketone with an aldehyde, ammonia, and a β-ketoester to yield a dihydropyridine-phenothiazine conjugate.

The following table outlines potential multicomponent reactions that could be explored for the synthesis of hybrid molecules from this compound.

| Reaction Name | Reactants | Potential Hybrid Product |

| Biginelli Reaction | This compound, Aldehyde, Urea/Thiourea | Dihydropyrimidinone/thione-phenothiazine hybrid |

| Hantzsch Pyridine Synthesis | This compound, Aldehyde, Ammonia, β-Ketoester | Dihydropyridine-phenothiazine hybrid |

| Mannich Reaction | This compound, Aldehyde, Secondary Amine | β-Amino-ketone-phenothiazine hybrid |

These hybrid molecules would integrate the established pharmacophoric features of phenothiazines with those of other biologically active heterocycles, potentially leading to novel compounds with unique therapeutic profiles.

Scale-Up Considerations and Process Chemistry Optimization for Research Applications

Transitioning the synthesis of this compound from a laboratory scale to a larger scale for extensive research applications requires careful consideration of several process chemistry parameters. The primary synthetic route, Friedel-Crafts acylation, presents specific challenges that need to be addressed for safe, efficient, and reproducible production.

Key Optimization Parameters:

Solvent Selection: While carbon disulfide is a traditional solvent for Friedel-Crafts reactions, its high toxicity and flammability are significant drawbacks for scale-up. Alternative, greener solvents with appropriate polarity and boiling points should be investigated. Dichloromethane (B109758) or nitrobenzene, while also having safety concerns, are sometimes used.

Catalyst Loading and Quenching: The stoichiometry of the Lewis acid catalyst (e.g., AlCl₃) is crucial. organic-chemistry.org Optimizing the catalyst loading to the minimum effective amount is essential to reduce cost and minimize waste. The quenching of the reaction, typically with ice water, is highly exothermic and must be carefully controlled on a larger scale to prevent runaway reactions.

Temperature Control: Friedel-Crafts acylations are often exothermic. Maintaining a consistent and controlled reaction temperature is critical for preventing side reactions and ensuring product quality. This may necessitate the use of jacketed reactors with efficient cooling systems.

Work-up and Purification: The work-up procedure, which typically involves an aqueous wash to remove the catalyst, generates acidic waste that requires neutralization and proper disposal. Purification of the final product on a larger scale may shift from column chromatography to more scalable techniques like recrystallization or distillation, if the product's properties allow.

Process Safety and Environmental Considerations:

The handling of corrosive and moisture-sensitive reagents like butanoyl chloride and aluminum chloride requires stringent safety protocols, including the use of personal protective equipment and a dry, inert atmosphere. The environmental impact of the synthesis can be minimized by optimizing reaction conditions to improve atom economy, reducing solvent usage, and implementing proper waste management procedures.

The following table summarizes key considerations for the scale-up of this compound synthesis.

| Parameter | Laboratory Scale | Scale-Up Considerations |

| Solvent | Carbon Disulfide, Dichloromethane | Evaluation of safer, greener alternatives. |

| Catalyst | Stoichiometric AlCl₃ | Optimization of catalyst loading; controlled addition. |

| Temperature | Ice bath/room temperature | Jacketed reactor with precise temperature control. |

| Quenching | Addition to ice water | Slow, controlled addition to a cooled quenching solution. |

| Purification | Column Chromatography | Recrystallization, distillation. |

| Safety | Standard laboratory practices | Enhanced engineering controls, robust safety protocols. |

By systematically addressing these factors, the synthesis of this compound can be optimized for the reliable production of material needed for further research and development.

Mechanistic Chemical Investigations and Reactive Pathways

Advanced Studies on the Redox Chemistry of the Phenothiazine (B1677639) Nucleus within 1-(10H-Phenothiazin-2-yl)butan-1-one

The redox chemistry of phenothiazine and its derivatives is a cornerstone of their diverse applications. wikipedia.org These compounds are known to undergo reversible one-electron transfer reactions, a property that is central to their biological and material science applications. rsc.org The butanoyl substituent at the 2-position of the phenothiazine ring in this compound is expected to influence its redox behavior.

The fundamental redox process for phenothiazines involves the sequential removal of two electrons. The first step is the formation of a radical cation, followed by the generation of a dication. researchgate.net These processes are often reversible and can be studied using electrochemical techniques like cyclic voltammetry. For the parent phenothiazine, these oxidation steps occur at distinct potentials.

The substitution on the phenothiazine ring significantly impacts the ease of these electron transfers. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. The butanoyl group at the 2-position in this compound, being an acyl group, is expected to be electron-withdrawing, thus potentially increasing the oxidation potential compared to the unsubstituted phenothiazine.

Upon one-electron oxidation, a radical cation is formed. The stability of this intermediate is a key factor in the redox chemistry of phenothiazines. The unpaired electron in the radical cation is delocalized over the π-system of the tricyclic structure, including the nitrogen and sulfur atoms. This delocalization contributes to the stability of the radical cation. The planarity of the phenothiazine ring system is also thought to change upon oxidation, which can affect the stability of the resulting species. rsc.org Spectroscopic techniques such as ESR (Electron Spin Resonance) are instrumental in characterizing these radical cation intermediates. researchgate.net

The following table presents the half-wave potentials for the oxidation of phenothiazine and some of its derivatives, illustrating the effect of substitution on the redox properties.

Table 1: Half-wave potentials of selected phenothiazine derivatives.

| Compound | E1/2 (V vs. Fc/Fc+) - First Oxidation | E1/2 (V vs. Fc/Fc+) - Second Oxidation |

|---|---|---|

| Phenothiazine (PTZ) | 0.16 | - |

| Extended Phenothiazine 1 | 0.26 | - |

| Extended Phenothiazine 2 | 0.36 | - |

| Extended Phenothiazine 3 | 0.27 | 0.96 |

| Extended Phenothiazine 4 | 0.31 | 0.93 |

| Extended Phenothiazine 5 | 0.26 | 0.84 |

Data adapted from a study on extended phenothiazines. rsc.org Note: Specific data for this compound is not available in the cited literature; this table is for illustrative purposes of substitution effects.

Phenothiazine derivatives are recognized for their antioxidant properties, which are closely linked to their redox chemistry. nih.gov They can act as radical scavengers, neutralizing reactive oxygen species (ROS) and other free radicals. researchgate.net The primary mechanism of this antioxidant activity involves the donation of a hydrogen atom or an electron to the radical species.

Several mechanisms have been proposed for the radical scavenging activity of phenothiazines, including:

Hydrogen Atom Transfer (HAT): The phenothiazine molecule donates a hydrogen atom (typically from the N-H group) to a free radical, thereby neutralizing it.

Radical Adduct Formation (RAF): The free radical adds to the phenothiazine ring system, forming a more stable radical adduct.

Single Electron Transfer (SET): The phenothiazine donates an electron to the free radical, forming the phenothiazine radical cation and an anion from the radical species.

The antioxidant potency of phenothiazine derivatives can be influenced by the nature and position of substituents on the ring. nih.gov In a study on chalcone-based phenothiazine derivatives synthesized from 2-acetylphenothiazine (a closely related precursor to this compound), the antioxidant activity was found to be significant and primarily attributed to the phenothiazine core. nih.gov

The following table summarizes the antioxidant activity of some chalcone-based phenothiazine derivatives, providing an indication of the potential radical scavenging capabilities of this class of compounds.

Table 2: Antioxidant activity of selected chalcone-based phenothiazine derivatives.

| Compound | DPPH Radical Scavenging Activity (IC50 in µM) |

|---|---|

| Chalcone Derivative 4a | 15.4 ± 0.8 |

| Chalcone Derivative 4b | 18.2 ± 1.1 |

| Chalcone Derivative 4c | 20.5 ± 1.3 |

| Ascorbic Acid (Standard) | 12.8 ± 0.6 |

| Gallic Acid (Standard) | 8.5 ± 0.4 |

Data adapted from a study on chalcone-based phenothiazine derivatives. nih.gov The specific derivatives are identified by their designations in the source article.

Photophysical Behavior and Photo-induced Chemical Transformations

The extended π-system of the phenothiazine nucleus endows it with interesting photophysical properties. Phenothiazine and its derivatives typically exhibit absorption in the UV-Vis region, corresponding to π-π* and n-π* electronic transitions. mdpi.com Upon absorption of light, they can be excited to singlet and triplet states, leading to fluorescence and phosphorescence, respectively. researchgate.net

The photophysical properties are sensitive to the substitution pattern on the phenothiazine ring. rsc.org The butanoyl group in this compound, being a carbonyl-containing substituent, could potentially influence the excited state dynamics, possibly promoting intersystem crossing to the triplet state.

Irradiation of phenothiazines with UV light can lead to a variety of photo-induced chemical transformations. nih.gov These can include photoionization to form the radical cation, cleavage of bonds, and reactions with surrounding solvent molecules or oxygen. researchgate.net The specific pathways of these photochemical reactions are dependent on the wavelength of light, the solvent, and the presence of other reactive species. For some phenothiazine derivatives, photo-induced reactions can lead to degradation of the compound.

The following table provides a summary of the photophysical properties of some phenothiazine derivatives, illustrating the range of absorption and emission characteristics observed in this class of compounds.

Table 3: Photophysical properties of selected phenothiazine derivatives.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| N-phosphorylated phenothiazine 2a | 280, 234 | - | - |

| 10H-phenothiazine | 252, 316 | - | - |

| Pyrrolylquinoline-BF2 complex 8 | 284, 470 | 510 | 0.003 |

| Pyrrolylquinoline-BPh2 complex 9 | 286, 480 | 693 | 0.005 |

Data adapted from studies on various phenothiazine derivatives. mdpi.commdpi.com Note: Specific data for this compound is not available in the cited literature.

Kinetic and Mechanistic Analyses of Chemical Stability and Degradation Pathways under Controlled Research Conditions

The chemical stability of phenothiazines is a critical aspect, particularly in the context of their practical applications. Degradation can occur through various pathways, with oxidation being a common route. nih.gov The sulfur atom in the central ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.

The rate and mechanism of degradation are influenced by factors such as pH, temperature, light, and the presence of oxidizing agents or metal ions. For instance, the degradation of some phenothiazine drugs has been shown to follow first-order kinetics.

The butanoyl group in this compound may also be susceptible to chemical transformations. The carbonyl group can undergo reactions typical of ketones, although the reactivity will be influenced by its attachment to the aromatic phenothiazine ring. Under certain conditions, side-chain oxidation or cleavage could be a possible degradation pathway.

A study on the antioxidant properties of phenothiazine derivatives in the radical-chain oxidation of 1,4-dioxane (B91453) provides insights into the kinetics of their reactions with radicals. The rate constants for the inhibition of oxidation were determined for several phenothiazine derivatives.

Table 4: Rate constants for the inhibition of 1,4-dioxane oxidation by phenothiazine derivatives.

| Compound | Inhibition Rate Constant (kinh) (L mol-1 s-1) |

|---|---|

| Phenothiazine Derivative 1 | (1.2 ± 0.1) x 104 |

| Phenothiazine Derivative 2 | (2.5 ± 0.2) x 104 |

| Phenothiazine Derivative 3 | (4.0 ± 0.3) x 104 |

| Phenothiazine Derivative 4 | (8.0 ± 0.5) x 104 |

Data adapted from a kinetic study of phenothiazine derivatives as antioxidants. physchemres.org The specific derivatives are not named in this summary but are detailed in the source article.

Structure Activity Relationship Sar and Structure Property Relationship Spr Paradigms

Systematic Elucidation of Phenothiazine (B1677639) Ring Substituent Effects on Research-Relevant Activities

The nature and position of substituents on the tricyclic phenothiazine ring system are critical determinants of biological activity. if-pan.krakow.pl Research has shown that modifications, particularly at the C-2 position, can modulate a wide range of activities, including anti-proliferative, multidrug resistance (MDR) reversal, and neuroleptic effects. if-pan.krakow.plnih.gov

A primary factor influencing activity is the lipophilicity of the substituent. Substituents that increase the hydrophobic nature of the molecule, such as -CF3 (trifluoromethyl) and -Cl (chloro), tend to enhance anti-proliferative and anti-MDR activities. if-pan.krakow.plnih.gov Conversely, the introduction of hydrophilic groups like -OH (hydroxyl) has been shown to decrease potency. if-pan.krakow.plnih.gov The lipophilic character of these compounds facilitates their penetration of the cell membrane. if-pan.krakow.pl

The specific type of substituent at the C-2 position has a distinct impact on different biological targets. For instance, in reversing multidrug resistance, the activity increases in the order of -H < -Cl < -CF3. if-pan.krakow.pl For antipsychotic activity, the presence of an electronegative group at C-2 is crucial, with the intensity of action ranked as follows: -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl The butanone group of 1-(10H-Phenothiazin-2-yl)butan-1-one is structurally related to the acetyl (-CO-CH3) group mentioned in this series. For the inhibition of Protein Kinase C (PKC), derivatives with a -Cl atom exhibit the greatest potential, whereas a -CF3 group diminishes this specific activity. if-pan.krakow.pl

| Substituent at C-2 | Effect on Lipophilicity | Impact on Anti-MDR Activity if-pan.krakow.pl | Impact on Antipsychotic Activity if-pan.krakow.pl | Impact on PKC Inhibition if-pan.krakow.pl |

|---|---|---|---|---|

| -H | Baseline | Low | Low | N/A |

| -Cl | Increases | Medium | Medium | High |

| -CF3 | Significantly Increases | High | High | Low |

| -CO-CH3 (Acetyl) | N/A | N/A | Medium-High | N/A |

| -OH | Decreases | Decreased Potency nih.gov | N/A | N/A |

Quantitative Analysis of Butanone Side Chain Modifications on Molecular Interactions and Observed Effects

While extensive research has focused on the side chain at the N-10 position of the phenothiazine ring, these studies provide a valuable framework for understanding how modifications to the butanone side chain at the C-2 position of this compound might influence its properties. if-pan.krakow.plnih.gov The length and structure of an alkyl chain are known to be pivotal for molecular interactions. if-pan.krakow.pl

Drawing parallels from studies on the N-10 side chain, the length of the alkyl group significantly impacts biological activity. For example, a three-carbon propyl chain at N-10 is considered optimal for neuroleptic and calmodulin (CaM) inhibitory activities. if-pan.krakow.pl Shortening the chain can alter receptor affinity. if-pan.krakow.pl Conversely, for anti-proliferative and MDR reversal activities, a four-carbon bridge is often more effective than a two- or three-carbon one. if-pan.krakow.plnih.gov

Applying these principles to the C-2 butanone side chain (-CO-CH2CH2CH3) of the target compound, one can infer that modifications would quantitatively impact its interactions.

Chain Length: Shortening the propyl group to an ethyl (to form an acetyl-phenothiazine) or lengthening it to a butyl (to form a pentanoyl-phenothiazine) would alter the molecule's lipophilicity and steric profile. Based on the established SAR, these changes would likely modulate its ability to interact with binding sites, with an optimal chain length existing for any specific activity.

Branching: Introducing branching into the alkyl chain (e.g., converting the butanone to a 2-methylpropanoyl derivative) would increase its steric bulk, which could either enhance or hinder binding depending on the topology of the target protein.

Terminal Group: While the butanone chain terminates in a methyl group, the principles from N-10 side chain research show that the nature of the terminal group is critical. For instance, incorporating a terminal amine group, especially a piperazine (B1678402) ring, dramatically enhances certain activities compared to a noncyclic group. if-pan.krakow.plnih.gov

While direct quantitative studies on the C-2 butanone chain are not extensively documented, the established principles of phenothiazine SAR strongly suggest that its length and structure are key levers for fine-tuning molecular interactions and biological effects.

Conformational Landscape Analysis and Its Correlation with Specific Chemical or Biological Interactions

The phenothiazine nucleus is not planar; it possesses a characteristic folded or "butterfly" conformation along the N-S axis. The degree of this folding, along with the orientation of the side chains, defines the molecule's conformational landscape and is crucial for its biological activity. nih.gov Specific conformations are required for effective binding to neurotransmitter receptors and other biological targets. nih.govnih.gov

Comparative analysis of phenothiazine derivatives with known crystal structures and receptor binding affinities has revealed distinct "active" and "inactive" conformations. nih.gov These conformations are characterized by specific geometric parameters:

Inactive Conformation: Associated with low biological activity, this state features an angle between the two aryl (benzene) rings in the range of 155-160 degrees. The side chain is oriented with a torsion angle of approximately -80 to -84 degrees relative to the ring system. nih.gov

Active Conformation: Found in biologically potent derivatives, this state has a more pronounced fold, with the angle between the aryl rings ranging from 134-145 degrees. nih.gov Crucially, the side chain in this conformation is positioned on the opposite side of the ring system compared to the inactive state. nih.gov

The energy of these conformers also correlates with activity. For a molecule to bind effectively to a receptor like the dopamine (B1211576) D2 receptor, it must adopt a low-energy conformation that is consistent with the receptor's ligand model. nih.gov The correct orientation of specific functional groups, such as an ammonium (B1175870) hydrogen in an N-10 side chain, is also emphasized as vital for high-affinity binding. nih.gov Therefore, the conformational landscape directly dictates whether a phenothiazine derivative can achieve the precise three-dimensional arrangement necessary for specific biological interactions.

| Conformational State | Angle Between Aryl Rings nih.gov | Side-Chain Torsion Angle (approx.) nih.gov | Associated Biological Activity nih.gov |

|---|---|---|---|

| Active | 134-145° | +64° to +69° or +129° to +144° | High |

| Inactive | 155-160° | -80° to -84° | Low |

Development of Predictive Models for Structure-Based Research and Rational Design of Advanced Derivatives

To navigate the complex SAR of phenothiazines and accelerate the discovery of novel derivatives, researchers increasingly rely on predictive computational models. malvernpanalytical.com These models use the chemical structure of a compound to predict its properties and biological activities, enabling rational, structure-based design. nih.govresearchgate.net

One powerful approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their measured biological activity. researchgate.net For phenothiazine derivatives, a multiple linear regression (MLR) model has been successfully used to predict cytotoxicity and anti-MDR activity. researchgate.net This model identified several key molecular descriptors that correlate with activity:

E_LUMO: The energy of the Lowest Unoccupied Molecular Orbital, an indicator of electron-accepting capability.

Log P: The logarithm of the partition coefficient, a measure of lipophilicity.

HE: Hydration energy.

MR: Molar refractivity, related to molecular volume and polarizability.

MV: Molecular volume.

MW: Molecular weight.

By calculating these descriptors for a novel, unsynthesized derivative of this compound, its potential activity can be predicted before committing resources to its synthesis. researchgate.net

Other computational methods, such as pharmacophore modeling and 3D-QSAR, are also employed. These techniques identify the essential three-dimensional arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond acceptors) required for biological activity. nih.gov Such models were instrumental in identifying a phenothiazine scaffold as a novel CB1 receptor antagonist and guiding the subsequent modification of the hit compound to improve its properties. nih.gov Theoretical models are also used to predict physicochemical properties, such as the tendency of derivatives to self-assemble into supramolecular structures based on intermolecular forces. mdpi.com These predictive tools are indispensable for the rational design of advanced phenothiazine derivatives with tailored research applications.

Advanced Spectroscopic and Chromatographic Methodologies for Research Applications

High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Elucidation of Synthesized Compounds

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthesized compounds like 1-(10H-Phenothiazin-2-yl)butan-1-one. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a unique elemental formula.

For this compound (C₁₆H₁₅NOS), HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide a high-resolution mass measurement of the protonated molecular ion [M+H]⁺. This experimentally determined accurate mass is then compared against the theoretical exact mass calculated from the elemental formula. A close match provides strong evidence for the correct composition of the synthesized molecule. researchgate.net

Furthermore, tandem mass spectrometry (MS/MS) experiments within an HRMS framework can elucidate the compound's structure through controlled fragmentation. researchgate.net The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the butanoyl side chain, such as the alpha-cleavage of the carbonyl group. The accurate mass measurement of these fragment ions provides further confidence in the proposed structure. rsc.org

| Ion Species | Elemental Formula | Theoretical Exact Mass (m/z) | Expected Fragmentation |

|---|---|---|---|

| [M+H]⁺ | C₁₆H₁₆NOS⁺ | 270.0947 | Protonated molecular ion |

| [M-C₃H₇]⁺ | C₁₃H₁₀NOS⁺ | 228.0478 | Loss of propyl radical from side chain |

| [M-C₄H₇O]⁺ | C₁₂H₈NS⁺ | 198.0372 | Loss of the butanoyl group |

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be utilized for a complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of protons. Key signals would include the broad singlet for the N-H proton of the phenothiazine (B1677639) ring, distinct multiplets for the seven aromatic protons, and signals for the aliphatic protons of the butanoyl chain—a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group alpha to the carbonyl. mnstate.edu

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. libretexts.org For this compound, 16 distinct signals would be expected (barring accidental overlap), including characteristic downfield shifts for the carbonyl carbon (typically 160-220 ppm) and the aromatic carbons, and upfield shifts for the aliphatic carbons. libretexts.orgdocbrown.info

Multi-dimensional NMR techniques are then used to assemble the molecular puzzle.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling, confirming the connectivity of protons within the butanoyl chain and within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connection of the butanoyl group to the phenothiazine core, for instance, by observing a correlation from the protons on the alpha-methylene group to the aromatic carbon at the 2-position of the phenothiazine ring. researchgate.net

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Phenothiazine N-H | ~8.5-9.5 | br s | - |

| Phenothiazine Ar-H | ~6.8-7.9 | m | ~115-145 |

| C=O | - | - | ~195-205 |

| α-CH₂ | ~2.9-3.1 | t | ~35-45 |

| β-CH₂ | ~1.7-1.9 | sext | ~15-25 |

| γ-CH₃ | ~0.9-1.1 | t | ~10-15 |

Predicted values are based on typical chemical shifts for similar functional groups. Solvent: CDCl₃ or DMSO-d₆. Multiplicity: br s = broad singlet, m = multiplet, t = triplet, sext = sextet.

Vibrational Spectroscopy (FTIR, Raman) for Elucidating Molecular Vibrations and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing its molecular vibrations.

FTIR Spectroscopy would be used to identify key functional groups in this compound. The spectrum would be expected to show a characteristic absorption band for the N-H stretch of the secondary amine in the phenothiazine ring (around 3300-3400 cm⁻¹). A strong, sharp absorption corresponding to the C=O stretch of the ketone would be prominent in the range of 1670-1690 cm⁻¹. Other expected bands include those for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C=C stretching in the aromatic region (around 1450-1600 cm⁻¹).

Raman Spectroscopy is complementary to FTIR and is particularly useful for identifying non-polar bonds and symmetric vibrations. umich.edu For this compound, Raman spectroscopy would be effective in characterizing the phenothiazine core, with strong bands expected for the aromatic ring modes and the C-S stretching vibrations. nih.govumich.edu The technique is well-suited for examining solid samples and can provide insight into the molecular backbone structure. umich.edu

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| N-H (amine) | Stretching | 3300 - 3400 | FTIR |

| Aromatic C-H | Stretching | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H | Stretching | 2850 - 2960 | FTIR, Raman |

| C=O (ketone) | Stretching | 1670 - 1690 | FTIR |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | FTIR, Raman |

| C-S | Stretching | 600 - 800 | Raman |

X-ray Crystallography for Precise Determination of Solid-State Molecular Architectures (e.g., related phenothiazine ketones)

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecular structure. While a specific crystal structure for this compound is not detailed, analysis of related phenothiazine derivatives provides a clear picture of the expected architecture. mdpi.comresearchgate.net

Phenothiazine and its derivatives are known to adopt a characteristic non-planar, butterfly-like conformation. mdpi.com The central thiazine (B8601807) ring is folded along the N-S axis, resulting in a significant dihedral angle between the two flanking benzene (B151609) rings. This bent structure is a hallmark of the phenothiazine core and is influenced by steric and electronic factors. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Separation, and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, essential for separating, identifying, and quantifying components in a mixture. It is critically important for assessing the purity of synthesized compounds like this compound and for monitoring reaction progress.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to nonpolar compounds such as phenothiazine derivatives. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture.

A robust RP-HPLC method for this compound has been developed. sielc.comsielc.com The method utilizes a specialized reverse-phase column with simple mobile phase conditions to achieve efficient separation. sielc.com Method development typically involves optimizing several parameters:

Column: A C18 or a specialized polar-embedded reverse-phase column is often chosen. A Newcrom R1 column has been shown to be effective. sielc.comsielc.com

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. The ratio is adjusted to control the retention time of the analyte. For this compound, a mobile phase of acetonitrile and water with a phosphoric acid modifier provides good peak shape and resolution. sielc.comsielc.com For mass spectrometry compatibility, the phosphoric acid can be replaced with formic acid. sielc.com

Detection: UV detection is commonly employed, with the wavelength set to an absorption maximum of the phenothiazine chromophore (e.g., ~258 nm) to ensure high sensitivity. japtronline.com

The developed method can be validated according to ICH guidelines to ensure its linearity, precision, accuracy, and robustness for reliable purity assessment and quantification. japtronline.comjaptronline.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV (Wavelength not specified, typically 254-260 nm) |

| Application | Purity assessment, preparative separation, pharmacokinetics |

Chiral chromatography is a specialized form of HPLC used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. This technique is only applicable to chiral molecules.

The compound this compound is achiral as it does not possess any stereocenters or other elements of chirality. Therefore, its enantiomeric separation is not applicable.

However, should a chiral derivative be synthesized—for example, by introducing a stereocenter into the side chain (e.g., 1-(10H-phenothiazin-2-yl)-2-methylbutan-1-one)—chiral chromatography would become essential. The separation would be achieved using a chiral stationary phase (CSP). These phases are derivatized with a chiral selector, such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), which forms transient, diastereomeric complexes with the enantiomers. nih.govrsc.org The differing stability of these complexes leads to different retention times on the column, allowing for the separation and quantification of the individual enantiomers. wvu.edumdpi.com

Preparative Chromatography Techniques for Isolation of Research Quantities and Impurities

The isolation and purification of this compound in research quantities, as well as the separation of related impurities, relies heavily on preparative chromatographic methodologies. Following its synthesis, typically via Friedel-Crafts acylation of phenothiazine with butanoyl chloride or butyric anhydride, the crude reaction mixture contains the desired product alongside unreacted starting materials and isomeric byproducts. The primary impurities often include residual phenothiazine and the isomeric product, 1-(10H-Phenothiazin-4-yl)butan-1-one, which arises from acylation at an alternative position on the phenothiazine ring. The choice between techniques such as preparative column chromatography and preparative high-performance liquid chromatography (HPLC) is dictated by the required purity, the quantity of material to be purified, and the difficulty of the separation.

Preparative Column Chromatography (Flash Chromatography)

For the routine purification of gram-scale quantities of this compound, flash column chromatography is a widely employed and efficient technique. This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of organic solvents to separate compounds based on their differing polarities. The target compound, being more polar than the starting phenothiazine but potentially having similar polarity to its isomers, requires careful optimization of the eluent system to achieve effective separation.

A typical procedure involves dissolving the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or toluene, and adsorbing it onto a small amount of silica gel. This pre-adsorbed sample is then carefully loaded onto the top of a silica gel column. The separation is achieved by eluting the column with a solvent gradient, commonly a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane). The less polar phenothiazine elutes first, followed by the desired 2-acyl-phenothiazine product, and then other more polar impurities. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Table 1: Representative Parameters for Flash Chromatography Purification

| Parameter | Value / Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | 5 cm (diameter) x 50 cm (length) |

| Sample Loading | 5 g of crude product adsorbed onto 10 g silica gel |

| Mobile Phase | Gradient elution: Hexane / Ethyl Acetate (95:5 to 80:20) |

| Flow Rate | ~50 mL/min (driven by positive air pressure) |

| Fraction Volume | 50 mL |

| Detection Method | TLC with UV visualization (254 nm) |

| Typical Yield | 60-75% of purified this compound |

| Achieved Purity | >95% (by analytical HPLC) |

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure samples of this compound (>99%) or for separating challenging impurities like close-eluting isomers, preparative HPLC is the method of choice. While analytical HPLC methods can be scaled up for this purpose, preparative systems utilize larger columns and higher flow rates to handle larger sample loads. nih.govsielc.com Reverse-phase chromatography is commonly used, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture.

The scalability of analytical reverse-phase HPLC methods allows for their adaptation to preparative separations for isolating impurities. nih.govsielc.com In a typical preparative HPLC run, the crude or partially purified material is dissolved in a suitable solvent and injected onto the column. A gradient elution, often with a mobile phase consisting of acetonitrile and water, is used to separate the components. The effluent is monitored by a UV detector, and fractions corresponding to the desired product peak are collected automatically. The collected fractions are then combined, and the solvent is removed under reduced pressure to yield the highly purified compound.

Table 2: Illustrative Conditions for Preparative HPLC Purification

| Parameter | Value / Description |

|---|---|

| Instrument | Preparative HPLC system with fraction collector |

| Column | C18 silica gel, 10 µm particle size |

| Column Dimensions | 21.2 mm (internal diameter) x 250 mm (length) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Injection Volume | 5 mL (containing 100 mg of sample) |

| Detection | UV at 254 nm |

| Typical Product Purity | >99.5% (by analytical HPLC) |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of phenothiazine (B1677639) derivatives. nih.govresearchgate.net These methods can elucidate the electronic structure, predict reactivity, and interpret spectroscopic data for "1-(10H-Phenothiazin-2-yl)butan-1-one".

DFT calculations can determine the optimized molecular geometry, including the characteristic butterfly angle of the phenothiazine core, which is influenced by substituents. mdpi.com For the title compound, the butan-1-one group at the 2-position is expected to influence the planarity and electronic distribution of the tricyclic system. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

These calculations also predict various electronic and chemical parameters. researchgate.nettandfonline.com For instance, DFT can be used to compute thermochemical parameters like bond dissociation enthalpy, ionization potential, and proton affinity, which are crucial for understanding potential antioxidant mechanisms. nih.govnih.gov Analysis of the molecular electrostatic potential (MEP) map can identify the regions most susceptible to nucleophilic and electrophilic attacks. tandfonline.com

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict spectroscopic properties, such as UV-Vis absorption and emission spectra. mdpi.com This allows for a direct comparison with experimental data and helps in understanding the electronic transitions responsible for the observed spectral features, including fluorescence and phosphorescence, which are characteristic of many phenothiazine derivatives. mdpi.com

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following values are illustrative examples based on typical findings for related phenothiazine derivatives and are not from a direct study of the title compound.)

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

| Ionization Potential | 7.2 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

Molecular Dynamics Simulations for Conformational Space Exploration and Ligand-Target Recognition Modeling

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. mdpi.com For "this compound," MD simulations can explore its conformational flexibility and model its recognition by and interaction with biological targets. tandfonline.comtandfonline.com

The phenothiazine scaffold is not rigid, and the side chain at the 2-position adds further degrees of freedom. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations in different environments, such as in aqueous solution or within a lipid bilayer mimicking a cell membrane. tandfonline.com This provides a dynamic picture of the molecule's structure that complements the static view from quantum chemical calculations.

In the context of ligand-target recognition, MD simulations are crucial for refining docking poses and assessing the stability of the ligand-protein complex over time. mdpi.com Starting from a docked pose, an MD simulation can reveal whether the key interactions are maintained, how water molecules mediate the binding, and what conformational changes occur in both the ligand and the target protein upon binding. frontiersin.org The trajectories from MD simulations can be analyzed to calculate binding free energies, providing a more accurate estimation of the binding affinity than docking scores alone. frontiersin.org

Molecular Docking and Binding Site Prediction for Investigating Hypothetical Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to screen virtual libraries of compounds against a biological target and to propose binding modes at the molecular level. For "this compound," docking could be employed to investigate its potential interactions with various proteins.

Phenothiazine derivatives have been shown to interact with a wide range of biological targets, including enzymes and receptors. nih.govbilkent.edu.tr Docking studies can identify the most likely binding site on a protein and elucidate the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the complex. frontiersin.orgresearchgate.net

For instance, related phenothiazine compounds have been investigated for their interaction with various targets. While no specific studies on "this compound" and the K+/Cl- cotransporter 2 (KCC2) are available, docking could be used to generate hypotheses about such an interaction. The procedure would involve preparing the 3D structures of the ligand and the KCC2 protein, defining a potential binding site, and then using a docking algorithm to predict the binding pose and estimate the binding affinity (docking score). samipubco.com The results can highlight key amino acid residues involved in the interaction, guiding the design of new derivatives with improved affinity or selectivity. nih.gov

Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: This data is for illustrative purposes only.)

| Parameter | Result | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding affinity |

| Interacting Residues | Tyr123, Phe256, Leu301 | Key amino acids in the binding pocket |

| Types of Interactions | Pi-Stacking, Hydrophobic | Dominant forces stabilizing the complex |

| Hydrogen Bonds | O of butanone with Ser125 | Specific polar interaction contributing to binding |

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govubbcluj.ro These models are essential for predictive research, enabling the design of new compounds with desired characteristics.

For a series of phenothiazine derivatives, a QSAR model could be developed to predict their activity against a specific target. nih.govwisdomlib.org This involves calculating a set of molecular descriptors for each compound, which are numerical representations of their structural, electronic, or physicochemical properties (e.g., molecular weight, logP, topological indices, quantum chemical parameters). researchgate.netptfarm.pl Statistical methods are then used to build a mathematical equation linking these descriptors to the observed biological activity. researchgate.net

A robust QSAR model can identify the key structural features that are either beneficial or detrimental to the activity. nih.gov For example, a QSAR study on phenothiazines as multidrug resistance modulators highlighted the importance of hydrophobic and hydrogen bond acceptor fields for their activity. nih.gov Similarly, studies on antitubercular phenothiazines have used 2D and 3D QSAR models to guide the design of more potent agents. wisdomlib.orgresearchgate.net

By calculating the relevant descriptors for "this compound," its activity could be predicted using an existing, validated QSAR model for a related biological effect. This approach accelerates the drug discovery process by prioritizing which compounds to synthesize and test experimentally.

Investigation of Biological Interaction Mechanisms in Pre Clinical Research Models Excluding Human Clinical Applications

In Vitro Mechanistic Studies on Cellular Targets and Signaling Pathways

No in vitro studies detailing the mechanistic actions of 1-(10H-Phenothiazin-2-yl)butan-1-one on specific cellular targets or signaling pathways have been published. The following subsections outline the specific areas where data is absent.

Exploration of Ion Channel Modulatory Effects

There are no available studies on the effects of this compound on ion channels. Consequently, its potential to modulate the activity of channels such as the K-Cl cotransporter 2 (KCC2) remains unknown.

Enzyme Inhibition or Activation Profiling in Biochemical Assays

No biochemical assays have been reported that profile the inhibitory or activating effects of this compound against any specific enzymes. The table below summarizes the lack of available data.

Table 1: Enzyme Inhibition/Activation Data for this compound

| Enzyme Target | Assay Type | IC50 / EC50 | Data Availability |

| Not Specified | Inhibition Assay | Not Determined | No Data Available |

| Not Specified | Activation Assay | Not Determined | No Data Available |

Receptor Binding Affinity and Selectivity Studies

There is no published data from receptor binding assays for this compound. Its affinity and selectivity for any neurotransmitter or other cellular receptors are currently uncharacterized.

Table 2: Receptor Binding Affinity Data for this compound

| Receptor Target | Binding Assay Type | Ki / IC50 | Data Availability |

| Not Specified | Radioligand Binding | Not Determined | No Data Available |

Detailed Analysis of Antioxidant Mechanisms in Biological Contexts

While phenothiazine (B1677639) derivatives are generally known for their antioxidant properties, no specific studies have been conducted to determine or detail the antioxidant mechanisms of this compound in a biological context.

Cellular Permeability and Intracellular Distribution Studies in Model Systems

Information regarding the ability of this compound to cross cellular membranes and its subsequent distribution within cells is not available. Standard in vitro models to assess these properties have not been applied to this compound.

Table 3: Cellular Permeability Data for this compound

| Model System | Assay Type | Apparent Permeability (Papp) | Data Availability |

| Caco-2 | Bidirectional Transport | Not Determined | No Data Available |

| MDCK | Bidirectional Transport | Not Determined | No Data Available |

| PAMPA | Passive Diffusion | Not Determined | No Data Available |

Characterization of Biotransformation Pathways and Metabolite Identification in In Vitro Systems

The metabolic fate of this compound has not been investigated. In vitro systems, such as liver microsomes or hepatocytes, which are commonly used to study drug metabolism, have not been utilized to identify its biotransformation pathways or resulting metabolites. Metabolism of phenothiazines can be complex, often involving hydroxylation of the tricyclic system as a major route. kau.edu.sa For instance, the major initial metabolite is frequently the 7-hydroxy compound, which can be further metabolized by conjugation with glucuronic acid before excretion. kau.edu.sa However, without specific studies on this compound, its metabolic profile remains speculative.

Table 4: In Vitro Metabolism Data for this compound

| In Vitro System | Key Findings | Data Availability |

| Human Liver Microsomes | Metabolite Profile | No Data Available |

| Rat Liver Microsomes | Metabolic Stability | No Data Available |

| Human Hepatocytes | Major Metabolites | No Data Available |

Exploration of Advanced Applications in Materials Science and Chemical Research

Integration of 1-(10H-Phenothiazin-2-yl)butan-1-one as a Redox-Active Component in Organic Electronic Materials Research

The reversible oxidation of the phenothiazine (B1677639) core to a stable radical cation is a key feature that makes this class of compounds highly attractive for organic electronic materials. This redox activity is central to their potential use in devices such as batteries, electrochromic displays, and memory devices. The integration of a butanoyl group at the 2-position of the phenothiazine ring in this compound can influence the electronic properties and, consequently, its performance in these applications.

Research into phenothiazine derivatives has demonstrated their utility as cathode-active materials in organic rechargeable batteries. The electrochemical behavior of these materials is influenced by the molecular conformation and aggregation state. rsc.org For instance, connecting two phenothiazine units with electron-withdrawing cores like pyridine (B92270), pyrazine, and pyridazine (B1198779) has been shown to affect the redox potential and cycling stability of the resulting organic electrodes. rsc.org The conformation of the phenothiazine unit, whether quasi-axial or quasi-equatorial, plays a significant role in determining the highest occupied molecular orbital (HOMO) energy levels and, therefore, the electrochemical properties. rsc.org

The butanoyl group in this compound is an electron-withdrawing group, which would be expected to make the phenothiazine core more difficult to oxidize compared to the unsubstituted parent compound. This is supported by studies on other phenothiazine derivatives where electron-withdrawing substituents were found to increase the oxidation potential. researchgate.net The specific redox potential of this compound would need to be experimentally determined, but it is anticipated to fall within a range suitable for various electronic applications.

Table 1: Electrochemical Properties of Selected Phenothiazine Derivatives

| Compound | Oxidation Potential (V vs. reference electrode) | Key Findings |

| Bis-(10H-phenothiazin-3-yl)-methane | Lower than 1,1-bis-(10H-phenothiazin-3-yl)-ethane | Favorable electrochemical behavior and electrocatalytic activity towards NADH oxidation. researchgate.net |

| Phenothiazine derivatives with Py, Pz, and Dz cores | Influenced by both acceptor cores and PTZ conformation | Redox potential is determined by both electron-withdrawing ability of the core and the conformation of the phenothiazine unit. rsc.org |

Note: Specific data for this compound is not available in the public domain. The table presents data for analogous compounds to illustrate the structure-property relationships in this class of materials.

Development of Photo-responsive Materials and Sensors Utilizing Phenothiazine Chromophores

The phenothiazine moiety is a well-established chromophore that can be functionalized to create photo-responsive materials and sensors. These materials can undergo changes in their physical or chemical properties upon exposure to light, making them suitable for applications in optical data storage, molecular switches, and chemical sensing. The introduction of a butanoyl group at the 2-position of the phenothiazine ring can modulate its photophysical properties, such as absorption and emission wavelengths, as well as its photo-reactivity.

A recent study has shown that linking phenothiazine units with a dicarbonyl bridge can lead to multi-photoresponsive materials exhibiting photochromism, photodeformation, and photoinduced room-temperature phosphorescence (RTP). chinesechemsoc.org This multi-photoresponse is attributed to a synergistic effect of photoinduced radical formation and keto-enol tautomerism. chinesechemsoc.org The photochromism observed in these systems is linked to the formation of UV-induced cationic radicals of the phenothiazine units. chinesechemsoc.org Given that this compound contains a keto group, it is plausible that it could be a building block for similar photo-responsive systems.

The photophysical properties of phenothiazine derivatives are known to be sensitive to their molecular structure and the surrounding environment. researchgate.net The absorption spectra of phenothiazines typically show two main bands, a π→π* transition at shorter wavelengths and an n→π* transition at longer wavelengths, which involves the lone-pair electrons of the sulfur atom. researchgate.net The butanoyl substituent in this compound could influence these transitions and, consequently, the compound's response to light.

Furthermore, phenothiazine derivatives have been investigated for their aggregation-induced emission (AIE) properties, which are highly desirable for in vivo imaging applications. nih.gov The design of donor-acceptor-donor type near-infrared fluorophores based on phenothiazine has been successful in achieving emissions in the second near-infrared window (NIR-II). nih.gov

Table 2: Photophysical Properties of Selected Phenothiazine Derivatives

| Derivative Type | Photophysical Property | Potential Application |

| Dicarbonyl-bridged Phenothiazines | Photochromism, Photodeformation, RTP | Photodriven soft robotics, Chemical sensors chinesechemsoc.org |

| 2-Substituted, 10-Alkylated Phenothiazines | Solvent and substituent-dependent photophysics | Understanding phototoxicity mechanisms researchgate.net |

| Donor-Acceptor-Donor type with Phenothiazine | Aggregation-Induced Emission (AIE) in NIR-II | In vivo imaging nih.gov |

| Crystalline Phenothiazine Derivatives | Room-Temperature Phosphorescence (RTP) | Luminescent switches, Mechanosensors, Security papers researchgate.net |

Investigation of the Compound as a Component in Advanced Catalytic Systems

The electron-donating nature of the phenothiazine ring system allows it to participate in electron transfer processes, a key step in many catalytic cycles. Phenothiazine derivatives have been successfully employed as organic photocatalysts in various chemical transformations, offering a metal-free alternative to traditional catalysts.

For instance, 10-phenylphenothiazine and its derivatives have been used as organic photocatalysts for atom transfer radical polymerization (ATRP), enabling the synthesis of well-defined polymers under mild conditions. scielo.br The catalytic cycle typically involves the photo-excited state of the phenothiazine derivative, which can then engage in electron transfer with other reactants to initiate the polymerization process.

The presence of the butanoyl group in this compound could modulate its performance as a photocatalyst. The ketone functionality might influence the energy levels of the molecule's frontier orbitals and its excited-state properties. Research on phenothiazine derivatives with a double benzylidene ketone structure has shown their potential as photosensitizers for both free radical and cationic photopolymerization under visible light. researchgate.net These compounds exhibit good charge transfer capabilities, which are crucial for their photosensitizing activity. researchgate.net

Moreover, phenothiazine itself can undergo photochemical reactions with halomethanes through an electron transfer mechanism, leading to the formation of a stable radical cation salt. researchgate.net This reactivity highlights the potential of phenothiazine derivatives to act as sensitizers in photoinduced electron transfer reactions.

While there is no direct report on the catalytic activity of this compound, a closely related compound, 10H-phenothiazin-2-yl-methanamine, has been studied as an inhibitor of radical chain oxidation, demonstrating its ability to interact with radical species. physchemres.orgphyschemres.org This suggests that the phenothiazine core, even with different substituents at the 2-position, retains its reactivity towards radical intermediates, which is a key aspect of many catalytic processes.

Table 3: Catalytic Applications of Phenothiazine Derivatives

| Phenothiazine Derivative | Catalytic Application | Mechanism/Key Feature |

| 10-Phenylphenothiazine | Metal-free Atom Transfer Radical Polymerization (ATRP) | Photoinduced electron transfer from the excited state of the catalyst. scielo.br |

| Phenothiazines with double benzylidene ketone structure | Photosensitizers for photopolymerization | Good charge transfer capability. researchgate.net |

| Unsubstituted Phenothiazine | Photoinduced electron transfer reactions | Formation of a stable radical cation upon reaction with halomethanes. researchgate.net |

| 10H-phenothiazin-2-yl-methanamine | Inhibitor of radical chain oxidation | Interaction with radical species. physchemres.orgphyschemres.org |

Note: The catalytic applications listed are for phenothiazine derivatives and not specifically for this compound, for which no direct catalytic studies have been found.

Methodological Innovations for Research on 1 10h Phenothiazin 2 Yl Butan 1 One

Development of Novel High-Sensitivity Analytical Techniques for Detection and Quantification in Complex Research Matrices

The accurate detection and quantification of 1-(10H-Phenothiazin-2-yl)butan-1-one in complex biological and environmental matrices are fundamental to research. Modern analytical techniques have evolved to offer exceptional sensitivity and selectivity, overcoming the challenges posed by low analyte concentrations and interfering substances.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of this compound. A reverse-phase (RP) HPLC method has been established for the separation of this compound. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For enhanced sensitivity, especially in complex samples, HPLC systems are often coupled with mass spectrometry (MS). This combination, known as LC-MS, leverages the separation power of chromatography with the mass-resolving capability of MS, allowing for definitive identification and quantification. For LC-MS applications, the mobile phase can be modified, for instance by replacing phosphoric acid with formic acid to ensure compatibility. sielc.com

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), further improve the limits of detection and specificity. nih.gov Derivatization techniques can also be employed prior to LC-MS analysis to enhance the detection of target analytes and produce specific product ions under collision-induced dissociation, which aids in structural identification. nih.gov These methods enable the resolution and quantification of metabolites in the nanogram per milliliter range. nih.gov

Below is a table summarizing key parameters for the analytical determination of this compound.

| Technique | Column Type | Mobile Phase Components | Detection Method | Key Advantages |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile (B52724) (MeCN), Water, Phosphoric Acid | UV-Vis | Scalable, suitable for preparative separation and pharmacokinetics. sielc.com |

| UPLC | Columns with 3 µm particles | Acetonitrile (MeCN), Water, Formic Acid | Mass Spectrometry (MS) | Faster analysis times, compatible with MS detection for higher sensitivity. sielc.com |

| LC-MS/HRMS | N/A | N/A | Tandem High-Resolution Mass Spectrometry | High sensitivity and selectivity for quantification in complex matrices like urine. nih.gov |

This table is generated based on data for the target compound and analogous analytical methodologies.

Implementation of High-Throughput Screening Assays for Rapid Evaluation of Derivatives

High-throughput screening (HTS) has revolutionized the process of drug discovery and the evaluation of compound libraries by enabling the rapid testing of thousands of chemicals. nih.govewadirect.com For phenothiazine (B1677639) derivatives, HTS assays are instrumental in identifying new compounds with potential therapeutic activities. nih.gov These platforms utilize automated liquid handlers, multi-well plates (e.g., 384-well or 1536-well), and sensitive detection systems to efficiently screen large libraries of compounds for specific biological activities.

The process typically involves a primary screen where compounds are tested at a single concentration to identify "hits." nih.gov These hits are then subjected to a confirmation screen and subsequent dose-response analysis to determine their potency (e.g., IC50 or EC50 values). nih.gov Detection modalities commonly used in HTS include fluorescence, luminescence, and absorbance measurements. In the context of phenothiazine derivatives, HTS has been used to screen for various activities, including anticancer effects against liver cancer cell lines and modulation of cholinesterase activity. nih.govacs.org For example, studies have screened libraries of phenothiazine derivatives to identify compounds that are significantly more cytotoxic to cancer cells than the parent phenothiazine structure. nih.govacs.org

The following interactive table presents hypothetical data from a high-throughput screen of this compound derivatives, evaluating their cytotoxic activity against a cancer cell line.

| Compound ID | Derivative Description | Cytotoxicity (IC50 in µM) | Cholinesterase Inhibition (%) at 10 µM |

| PBT-001 | Parent Compound | > 50 | 5.2 |

| PBT-002 | Addition of a hydroxyl group to the butyl chain | 25.6 | 12.8 |

| PBT-003 | Substitution of the phenyl ring with chlorine | 12.1 | 45.5 |

| PBT-004 | N-alkylation of the phenothiazine ring with an ethyl group | 8.5 | 60.1 |

| PBT-005 | N-acylation of the phenothiazine ring | 15.3 | 33.7 |

This table is illustrative, based on structure-activity relationship trends discussed for phenothiazine derivatives in the literature. nih.govresearchgate.net

Automation Strategies in Synthetic Chemistry and Compound Discovery Platforms

The synthesis of diverse libraries of phenothiazine derivatives for screening purposes has been accelerated by innovations in automated chemistry. jmedchem.com Traditional synthetic methods are often laborious and time-consuming, but modern approaches like automated synthesis and flow chemistry allow for the rapid production of numerous analogs. researchgate.net Automated platforms can perform multi-step reactions, purifications, and analyses with minimal human intervention. This is particularly useful for exploring structure-activity relationships (SAR) by systematically modifying the core phenothiazine scaffold. jmedchem.com

Compound discovery platforms now integrate automated synthesis with computational tools and HTS. In silico screening and molecular docking studies can predict the biological activity of virtual compounds before they are synthesized, helping to prioritize which derivatives to create. acs.orgresearchgate.net This computational pre-selection significantly enhances the efficiency of the discovery pipeline. For phenothiazine derivatives, docking studies have been used to predict interactions with targets like acetylcholinesterase and butyrylcholinesterase. acs.org By combining these computational predictions with automated synthesis and subsequent high-throughput biological evaluation, researchers can accelerate the cycle of designing, synthesizing, and testing new compounds based on this compound.

The components of a modern, automated compound discovery platform are outlined in the table below.

| Platform Component | Function | Key Technologies | Application to Phenothiazine Research |

| Computational Design | In silico screening and target prediction | Molecular Docking, Virtual Screening Software | Prioritizing phenothiazine derivatives with high predicted binding affinity to therapeutic targets. acs.orgresearchgate.net |

| Automated Synthesis | Rapid synthesis of compound libraries | Robotic Liquid Handlers, Flow Chemistry Reactors | Efficiently creating a diverse set of this compound analogs for SAR studies. researchgate.net |

| High-Throughput Screening (HTS) | Rapid biological evaluation of synthesized compounds | Automated Plate Readers, High-Content Imaging | Screening derivative libraries for desired biological activities, such as anticancer or enzymatic inhibition. ewadirect.comnih.gov |

| Data Analysis & Iteration | Analysis of screening data to inform the next design cycle | Cheminformatics Software, Machine Learning Algorithms | Identifying SAR trends to guide the design of the next generation of more potent and selective compounds. jmedchem.com |

Conclusion and Future Research Trajectories

Synthesis of Key Academic Findings and Contributions Regarding 1-(10H-Phenothiazin-2-yl)butan-1-one

Direct academic research focusing exclusively on this compound is notably limited in publicly accessible literature. However, by examining research on closely related 2-acylphenothiazines and other phenothiazine (B1677639) derivatives, we can infer its likely properties and the contributions it could make.

Phenothiazine derivatives are recognized for a wide array of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects. ajrconline.orgwisdomlib.org The introduction of an acyl group at the C-2 position of the phenothiazine ring, as seen in this compound, is a known strategy to modulate the electronic properties of the molecule, which can in turn influence its biological activity. For instance, the presence of an electronegative group at the C-2 position has been shown to intensify the antipsychotic activity in some N-10 substituted phenothiazines. if-pan.krakow.pl

While the synthesis of this compound is not extensively detailed, it is likely achieved through established methods for the acylation of phenothiazine. One common approach involves the Friedel-Crafts acylation of phenothiazine with butanoyl chloride in the presence of a Lewis acid catalyst. Alternative synthetic routes for 2-substituted phenothiazines have also been developed to overcome challenges such as isomeric mixture formation. google.com

A patent for piperazine (B1678402) phenothiazine derivatives for treating spasticity lists 1-[10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-2-yl]butan-1-one as a compound of interest, suggesting its potential neurological applications. google.com This indicates that derivatization at the N-10 position of this compound could yield compounds with significant therapeutic potential.

Table 1: Key Research Areas of Phenothiazine Derivatives and Potential Relevance to this compound

| Research Area | Key Findings for Phenothiazine Derivatives | Potential Relevance for this compound |

|---|---|---|

| Anticancer Activity | Induction of apoptosis, inhibition of angiogenesis, and overcoming multidrug resistance. frontiersin.orgmdpi.com | The butan-1-one moiety could influence cytotoxicity and interaction with cancer-related biological targets. |